N-(3-Chloro-4,5-diethoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
90256-95-4 |
|---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-4-16-11-7-9(14-8(3)15)6-10(13)12(11)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
SKNZNANPOBAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C)Cl)OCC |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Chloro 4,5 Diethoxyphenyl Acetamide and Its Analogues
Retrosynthetic Analysis and Design Principles for Targeted Synthesis
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For N-(3-chloro-4,5-diethoxyphenyl)acetamide, the primary disconnection breaks the amide bond, a common and reliable transformation. This leads to two key precursors: 3-chloro-4,5-diethoxyaniline and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This strategy simplifies the complex target molecule into more readily accessible building blocks.
The synthesis of the aniline (B41778) precursor, 3-chloro-4,5-diethoxyaniline, represents the core challenge. A logical approach to this intermediate begins with a commercially available and simpler starting material, catechol (1,2-dihydroxybenzene). The synthetic design focuses on the sequential introduction of the two ethyl groups, the nitro group (a precursor to the amine), and finally the chlorine atom in a regiochemically controlled manner.
Multi-Step Reaction Sequences for the this compound Core
The synthesis of the target compound can be systematically approached through a series of well-established reactions.
A plausible pathway to the key intermediate, 3-chloro-4,5-diethoxyaniline, is outlined below:
Diethylation of Catechol: The synthesis commences with the Williamson ether synthesis. Catechol is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate to yield 1,2-diethoxybenzene (B166437).
Nitration: The resulting 1,2-diethoxybenzene is then subjected to nitration. The two ethoxy groups are ortho-, para-directing activators. Nitration with a mixture of nitric acid and sulfuric acid is expected to predominantly yield 1,2-diethoxy-4-nitrobenzene (B1314448) due to steric hindrance at the positions between the two ethoxy groups.
Chlorination: The subsequent introduction of a chlorine atom is a critical step. The electron-donating ethoxy groups and the electron-withdrawing nitro group will direct the electrophilic chlorination. The position meta to the nitro group and ortho to the ethoxy groups is activated, leading to the formation of 1-chloro-2,3-diethoxy-5-nitrobenzene.
Reduction of the Nitro Group: The final step in forming the aniline precursor is the reduction of the nitro group. Various reagents can be employed for this transformation, including metals in acidic media (e.g., iron in acetic acid or hydrochloric acid), catalytic hydrogenation (e.g., H2 with a palladium, platinum, or nickel catalyst), or transfer hydrogenation. researchgate.netrsc.orgorganic-chemistry.orgnih.gov These methods are generally high-yielding and chemoselective for the reduction of nitroarenes.
A summary of a potential reaction sequence is presented in the table below:
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Catechol | Ethyl iodide, Potassium carbonate | 1,2-Diethoxybenzene |
| 2 | 1,2-Diethoxybenzene | Nitric acid, Sulfuric acid | 1,2-Diethoxy-4-nitrobenzene |
| 3 | 1,2-Diethoxy-4-nitrobenzene | Chlorinating agent (e.g., Cl2, SO2Cl2) | 1-Chloro-2,3-diethoxy-5-nitrobenzene |
| 4 | 1-Chloro-2,3-diethoxy-5-nitrobenzene | Reducing agent (e.g., Fe/HCl, H2/Pd-C) | 3-Chloro-4,5-diethoxyaniline |
The formation of the acetamide (B32628) linkage is typically a straightforward and high-yielding reaction. The prepared 3-chloro-4,5-diethoxyaniline is reacted with an acetylating agent. scribd.comlibretexts.org
Common methods include:
Reaction with Acetyl Chloride: This is a rapid and often exothermic reaction. A base, such as pyridine (B92270) or triethylamine (B128534), is usually added to neutralize the hydrochloric acid byproduct.
Reaction with Acetic Anhydride: This is a less reactive but commonly used alternative. The reaction can be performed in the presence of a base or a catalytic amount of acid.
The choice of reagent and conditions can be influenced by the presence of other functional groups in the molecule and the desired purity of the final product.
The synthesis of analogues of this compound with different substituents on the aromatic ring can be achieved by modifying the synthetic sequence. For instance, starting with substituted catechols would introduce substituents at the beginning of the sequence. Alternatively, electrophilic aromatic substitution reactions on intermediates, such as 1,2-diethoxybenzene or the final acetanilide (B955) product, could be employed, although regioselectivity might be a challenge. The acetamido group is an ortho-, para-director and an activator, which can influence the position of further substitution. chemistrysteps.com
Optimization of Reaction Conditions and Efficiency
To maximize the yield and purity of this compound, optimization of the reaction conditions at each step is essential.
Reduction of the Nitro Group: While classical methods like iron in acidic media are robust, catalytic hydrogenation offers advantages in terms of milder conditions and cleaner reactions. researchgate.netrsc.orgorganic-chemistry.orgnih.gov A variety of catalysts can be used, and their efficiency can be influenced by the solvent, temperature, and pressure. The table below summarizes some catalytic systems for nitroarene reduction.
| Catalyst | Reducing Agent | Typical Conditions | Advantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas (H2) | Methanol or Ethanol (B145695), Room temperature to moderate heat | High efficiency, clean reaction |
| Platinum on Carbon (Pt/C) | Hydrogen gas (H2) | Various solvents, often requires higher pressure | Effective for a wide range of substrates |
| Raney Nickel | Hydrogen gas (H2) or Hydrazine | Ethanol, often at elevated temperature and pressure | Cost-effective |
| Iron-based catalysts | Organosilanes or Formic acid | Toluene or water, elevated temperatures | Utilizes an inexpensive and abundant metal. organic-chemistry.org |
Amide Bond Formation: The choice of coupling reagents and catalysts can significantly impact the efficiency of the acetylation step. While the reaction of an aniline with acetyl chloride or acetic anhydride is often straightforward, for less reactive anilines or more complex substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to facilitate the reaction.
By carefully selecting the synthetic route and optimizing the reaction conditions for each step, this compound and its analogues can be prepared in a controlled and efficient manner.
Solvent Selection and Temperature Control
The selection of an appropriate solvent and the precise control of temperature are critical factors in the synthesis of N-aryl acetamides, significantly influencing reaction rates, yields, and the formation of byproducts. The synthesis of this compound would likely involve the reaction of 3-Chloro-4,5-diethoxyaniline with an acetylating agent, such as acetyl chloride or acetic anhydride. The principles governing solvent and temperature choice for analogous reactions are directly applicable.
Polar aprotic solvents such as acetone (B3395972), acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed in these types of acylation reactions. nih.govchemicalbook.com For instance, in the synthesis of 2-chloro-N-aryl acetamides, acetone is a commonly used solvent. chemicalbook.com The reaction of an aniline with chloroacetyl chloride is often conducted in acetone at an initial temperature of 0°C during the addition of the acetylating agent, followed by stirring at room temperature for several hours. chemicalbook.com This temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of undesirable side products.
In other cases, polar solvents like DMSO or DMF have been shown to dramatically increase the reaction rate and yield compared to less polar options like ethanol or ether. nih.gov Acetonitrile is also noted for providing satisfactory yields in shorter durations. nih.gov Temperature is a significant factor influencing the reaction kinetics; for example, synthesizing N-aryl glycines from 2-chloro-N-aryl acetamides often involves refluxing in acetonitrile. nih.gov For the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, an analogue, the reaction can be conducted in toluene, with the temperature allowed to rise to 50°C and then heated to 60°C for an hour. google.com
The following table summarizes the impact of solvent and temperature on the synthesis of various N-aryl acetamide analogues.
| Analogue Synthesized | Solvent | Temperature | Observations | Reference |
|---|---|---|---|---|
| 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Acetone | 0°C to Room Temp. | Standard procedure for acylation with chloroacetyl chloride. chemicalbook.com | chemicalbook.com |
| N-aryl glycines (from 2-chloro-N-aryl acetamides) | Acetonitrile | Reflux | Efficient, one-pot procedure with high yields. nih.gov | nih.gov |
| N-aryl glycines (from 2-chloro-N-aryl acetamides) | DMSO or DMF | Not Specified | Dramatic increase in reaction rate and yield. nih.gov | nih.gov |
| N-(4-methoxyphenyl)-3-chloropropionamide | Toluene | Rise to 50°C, then 60°C for 1h | Controlled temperature progression for optimal reaction. google.com | google.com |
| α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Methylene Chloride | Ice-cooling | Control of exothermic reaction during addition of chloroacetyl chloride. prepchem.com | prepchem.com |
Yield and Purity Enhancements
Several strategies can be employed to enhance the yield and purity of this compound and its analogues. These methods often involve the use of catalysts, optimized reagent addition sequences, and specific activating agents.
The presence of a base is common in acylation reactions to neutralize the HCl byproduct when using acyl chlorides. Bases such as potassium carbonate (K2CO3) or triethylamine are frequently used. chemicalbook.comprepchem.com For example, the synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide uses potassium carbonate in acetone. chemicalbook.com The sequence of reagent addition can also be highly significant. In amidation reactions mediated by triphenylphosphine (B44618) (PPh3) and iodine (I2), adding the base (triethylamine) last, after the amine and carboxylic acid have been mixed with the PPh3-I2 system, can lead to rapid amide formation in high yield. rsc.org
The electronic properties of the substituents on the aniline ring can influence reactivity and yield. Electron-donating groups on the aryl moiety tend to enhance the yield in some visible-light-mediated amide synthesis methods, while electron-withdrawing groups may decrease it. nih.gov In the context of this compound, the two ethoxy groups are electron-donating, which could be beneficial for the reaction yield, while the chloro group is electron-withdrawing.
Catalysts play a crucial role in modern amidation chemistry. Boronic acid derivatives, for instance, have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org Similarly, Lewis acids can facilitate the reaction by coordinating to electron-rich centers, thereby polarizing bonds and increasing reactivity. nih.gov
The table below details various methods used to enhance the yield and purity of N-aryl acetamides.
| Enhancement Method | Reagents/Catalysts | Effect | Applicable Reaction | Reference |
|---|---|---|---|---|
| Base Addition | Potassium Carbonate (K2CO3) | Neutralizes HCl byproduct, drives reaction forward. chemicalbook.com | Acylation of anilines with acyl chlorides. chemicalbook.com | chemicalbook.com |
| Optimized Reagent Addition | PPh3-I2 system, Triethylamine | Adding the base last rapidly forms the amide in high yield. rsc.org | Amidation of carboxylic acids. rsc.org | rsc.org |
| Catalysis | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Highly active catalyst for direct amidation at room temperature. organic-chemistry.org | Direct amidation of carboxylic acids and amines. organic-chemistry.org | organic-chemistry.org |
| Lewis Acid Catalysis | CuCl2·2H2O | Coordinates to carbonyl oxygen, facilitating the reaction. nih.gov | Synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. nih.gov | nih.gov |
| Solvent-Free Conditions | Ni-Fe-hydrotalcite | Highly active catalyst for N-acylation of amines by acid chlorides. arabjchem.org | N-acylation of amines. arabjchem.org | arabjchem.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The final stage of synthesis involves the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. For N-aryl acetamides like this compound, a combination of techniques is typically used to achieve high purity.
A common initial workup procedure involves removing the solvent under reduced pressure using a rotary evaporator. chemicalbook.comprepchem.com The resulting crude residue is then subjected to further purification. An extractive workup is a standard method to remove inorganic salts and water-soluble impurities. This often involves dissolving the crude product in an organic solvent like ethyl acetate (B1210297) and washing it sequentially with water, an aqueous basic solution (e.g., sodium bicarbonate, NaHCO3) to remove acidic impurities, and brine to remove residual water. chemicalbook.comprepchem.com The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, before the solvent is evaporated. chemicalbook.comnih.gov
For further purification, two primary techniques are employed:
Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. prepchem.comresearchgate.net For example, α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is recrystallized from a mixture of ethyl acetate and hexane. prepchem.com The choice of solvent is critical for successful recrystallization.
Column Chromatography: This is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For N-aryl acetamides, silica (B1680970) gel is the most common stationary phase. nih.govresearchgate.net The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. Mixtures of ethyl acetate and a non-polar solvent like hexanes or petroleum ether are frequently used as eluents. nih.govresearchgate.net The polarity of the eluent is often gradually increased to separate compounds with different affinities for the silica gel. The progress of the separation is monitored by thin-layer chromatography (TLC). chemicalbook.comresearchgate.net Flash chromatography, a variation that uses pressure to speed up the process, is also widely used for efficient purification. chemicalbook.comnih.gov
In some cases, if a precipitate forms upon completion of the reaction or during the workup (e.g., by adding water), filtration can be a straightforward initial step to isolate the crude solid product, which is then washed and subjected to further purification. nih.govmdpi.com
Spectroscopic and Advanced Structural Characterization of N 3 Chloro 4,5 Diethoxyphenyl Acetamide
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
No experimental Infrared (IR) or Raman spectroscopic data for N-(3-Chloro-4,5-diethoxyphenyl)acetamide could be located in the searched scientific literature. Such analyses would typically provide information on the vibrational modes of the molecule, confirming the presence of key functional groups such as the amide C=O and N-H bonds, aromatic C-H and C=C bonds, C-O ether linkages, and the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental Nuclear Magnetic Resonance (NMR) data, which is crucial for elucidating the precise molecular structure and connectivity of atoms, is not available for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported. This analysis would be instrumental in identifying the chemical environment of each proton in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Published ¹³C NMR data for this compound, which would reveal the chemical environment of each carbon atom, could not be found.
Two-Dimensional NMR Techniques for Connectivity Elucidation
There are no available 2D NMR studies (e.g., COSY, HSQC, HMBC) for this compound. These advanced techniques would be necessary to definitively establish the connectivity between protons and carbons within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Experimental mass spectrometry data for this compound is not present in the reviewed literature. Mass spectrometry is essential for determining the molecular weight and for analyzing the fragmentation patterns, which provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) data, which would provide the precise elemental composition of this compound, has not been published.
Single Crystal X-Ray Diffraction Analysis
Following a comprehensive search of chemical and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. This indicates that the crystal structure of this particular compound has likely not been determined or publicly reported.
In the absence of experimental data, a detailed analysis of its molecular geometry, crystal packing, and intermolecular interactions is not possible.
Determination of Molecular Geometry and Conformation
Specific bond lengths, bond angles, and torsion angles for this compound are not available due to the lack of crystallographic data.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A definitive analysis of the specific intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the supramolecular structure of this compound cannot be conducted without experimental crystallographic data.
Elemental Analysis for Stoichiometric Confirmation
A search of the scientific literature and chemical databases did not yield any published experimental data from the elemental analysis of this compound. Therefore, a comparison between theoretical and experimentally determined elemental composition cannot be provided.
The theoretical elemental composition of this compound (Molecular Formula: C₁₂H₁₆ClNO₃) is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 55.92% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.26% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.76% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.63% |
| Total | 257.717 | 100.00% |
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
No specific high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods or results for the purity assessment of this compound were found in the public domain. Consequently, details regarding retention times, solvent systems, and purity levels are not available.
Computational and Theoretical Investigations of N 3 Chloro 4,5 Diethoxyphenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of N-(3-Chloro-4,5-diethoxyphenyl)acetamide.
DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, these calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a robust description of the electronic distribution. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.
The electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals, is also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to engage in chemical reactions.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N | 1.36 Å | |
| C=O | 1.23 Å | |
| Bond Angle | C-N-C | 128.5° |
| O=C-N | 122.1° | |
| Dihedral Angle | C-C-N-C | 175.3° |
Note: These values are representative and would be obtained from a DFT geometry optimization calculation.
A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results to validate the computed structure.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in experimentally obtained NMR spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific stretching, bending, and torsional motions of the atoms. These predicted frequencies are invaluable for interpreting experimental vibrational spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretching | 3350 |
| C=O | Stretching | 1685 |
| C-Cl | Stretching | 750 |
| C-O (ether) | Stretching | 1250 |
Note: These are hypothetical predicted frequencies from DFT calculations.
The presence of rotatable bonds in this compound, particularly around the amide linkage and the ethoxy groups, gives rise to multiple possible conformations. A systematic scan of the potential energy surface by varying the key dihedral angles allows for the exploration of the conformational landscape. This process identifies various stable conformers (local energy minima) and the transition states that connect them. The relative energies of these conformers determine their population distribution at a given temperature, with the global minimum energy conformation being the most abundant.
Molecular Dynamics Simulations
To understand the behavior of this compound over time and in a more realistic environment, molecular dynamics (MD) simulations are employed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) to model these interactions. This allows for the study of how the solvent affects the conformational preferences of this compound and the dynamics of its functional groups.
Furthermore, the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated from these simulations. This is a crucial parameter for understanding the molecule's solubility and partitioning behavior between different phases. Methods like thermodynamic integration or free energy perturbation are often used for these calculations.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
For a compound like this compound, the initial step in a molecular docking study would be the identification of potential biological targets. Based on the structural motifs present in the molecule, particularly the substituted phenylacetamide core, a range of protein families could be considered. These might include enzymes such as cyclooxygenases (COX), kinases, or various receptors implicated in cellular signaling pathways.
The process would involve obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The this compound molecule would be built and its energy minimized using computational chemistry software. Docking algorithms would then be employed to fit the ligand into the active site of the protein, generating a series of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The pose with the most favorable score is considered the most likely binding mode. For instance, in studies of similar chloroacetamide derivatives, docking simulations have been used to explore binding interactions with microbial enzymes, providing insights into their potential as antimicrobial agents.
Once a putative binding mode is identified, a detailed analysis of the intermolecular forces at play within the binding pocket is conducted. These interactions are crucial for the stability of the ligand-protein complex and are a key determinant of the compound's biological activity. For this compound, the following interactions would be of primary interest:
Hydrogen Bonding: The amide group of the molecule is a potential hydrogen bond donor (N-H) and acceptor (C=O). These could form hydrogen bonds with amino acid residues in the active site that have polar side chains, such as serine, threonine, or glutamine.
Hydrophobic Interactions: The diethoxyphenyl and chloro-substituted phenyl rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.
Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Visualizing these interactions using molecular graphics software allows for a rationalization of the observed (or predicted) biological activity and can guide the design of new derivatives with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities would be required. A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.
For this compound and its analogs, descriptors related to hydrophobicity (logP) and electronic properties (e.g., Hammett constants for the substituents on the phenyl ring) would likely be of significant importance in modeling their biological activity.
With the calculated descriptors and biological activity data, statistical methods are used to build a QSAR model. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. The goal is to find a statistically significant correlation that can predict the activity of new, untested compounds.
A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation are used to assess the internal consistency of the model.
External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a good predictive model.
Studies on other N-(substituted phenyl)-2-chloroacetamides have successfully used QSAR to correlate physicochemical properties with antimicrobial activity, demonstrating the utility of this approach for this class of compounds. researchgate.netnih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties. For this compound, an in silico ADME profile would typically assess the following parameters:
| ADME Parameter | Predicted Property for this compound (Hypothetical) | Importance in Drug Discovery |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal drug absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Important for drugs targeting the central nervous system. |
| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Predicted to be a minor route | Indicates how the drug is cleared from the body. |
Furthermore, adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, would be evaluated. These rules are based on the physicochemical properties of known orally active drugs.
| Lipinski's Rule of Five | Property of this compound | Status (Hypothetical) |
| Molecular Weight | < 500 Da | Pass |
| LogP | < 5 | Pass |
| Hydrogen Bond Donors | < 5 | Pass |
| Hydrogen Bond Acceptors | < 10 | Pass |
Exploration of Biological Activity for N 3 Chloro 4,5 Diethoxyphenyl Acetamide and Its Analogues Preclinical Studies
In Vitro Biological Assays and Cellular Studies
Cell-Based Functional Assays
Cell-based assays provide a functional context to the binding interactions observed in receptor occupancy studies, revealing the downstream cellular consequences of compound activity.
The impact of N-(3-Chloro-4,5-diethoxyphenyl)acetamide analogues on specific intracellular signaling pathways, such as those dependent on cyclic adenosine (B11128) monophosphate (cAMP), is an area requiring further investigation. The cAMP signaling pathway is a crucial regulator of numerous cellular functions, and its modulation can have significant therapeutic implications. While direct evidence linking chloro-substituted N-phenylacetamide derivatives to this pathway is limited, the broader class of G protein-coupled receptors (GPCRs), which are often targeted by such compounds, are well-known modulators of cAMP production. Future studies are needed to elucidate whether this compound or its analogues exert their effects through the modulation of cAMP-dependent cascades.
A significant body of research points to the pro-apoptotic and anti-proliferative effects of acetamide (B32628) derivatives in various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism for the elimination of cancerous cells.
Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which feature a chloro-substituted phenyl ring, have demonstrated their ability to induce apoptosis. This effect was shown to be mediated through the activation of caspase enzymes, which are central executioners of the apoptotic cascade.
Similarly, a series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, some of which are chloro-substituted, have been developed as potent antiproliferative agents. These compounds were also found to induce apoptosis via caspase activation.
The anti-proliferative activity of chloro-substituted acetamide analogues has been confirmed through cell survival assays in a variety of cancer cell lines. For example, certain N-substituted chloroacetamide derivatives have shown significant antiproliferative activity against HePG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.
In another study, novel chalcone (B49325) acetamide derivatives were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines, including triple-negative breast cancer (MDA-MB-231 and MDA-MB-468), non-triple-negative breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells. The results from these assays help to quantify the potency of these compounds in inhibiting cancer cell growth and survival.
Table 2: Anti-proliferative Activity of Selected Acetamide Analogues in Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| N-substituted chloroacetamides | HePG-2, HCT-116, MCF-7 | Significant antiproliferative activity |
The modulation of cytokine release is a key indicator of a compound's immunomodulatory potential. Research on an analogue, N-(2-hydroxy phenyl) acetamide, has demonstrated its ability to influence the production of pro-inflammatory cytokines in an animal model of adjuvant-induced arthritis. nih.gov
In this study, administration of N-(2-hydroxy phenyl) acetamide led to a reduction in the serum levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) compared to the diseased control group. nih.gov This finding suggests that acetamide derivatives may possess anti-inflammatory properties by downregulating the production of key inflammatory mediators. IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory diseases. nih.govfrontiersin.org The ability of an acetamide analogue to reduce its levels points to a potential therapeutic application in inflammatory conditions.
Table 3: Effect of N-(2-hydroxy phenyl) acetamide on Cytokine Levels in Adjuvant-Induced Arthritic Rats
| Cytokine | Effect Observed |
|---|---|
| Interleukin-1β (IL-1β) | Reduced serum levels |
The modulation of ion channel activity represents another potential mechanism of action for acetamide analogues. While direct studies on this compound are lacking, research on the neuroprotective drug MS-153 provides an example of how a structurally related compound can affect ion channels.
MS-153 has been shown to inhibit high voltage-gated calcium channels. This inhibition is thought to be mediated through interactions with protein kinase C (PKC), thereby preventing the massive release of glutamate (B1630785) from nerve terminals under ischemic conditions. While MS-153 is not a direct acetamide analogue, this research highlights the potential for compounds with related structural motifs to modulate the activity of critical ion channels, which could have implications for a variety of physiological and pathological processes.
Nitric Oxide (NO) Synthesis and Modulation
Research into the modulation of nitric oxide (NO) synthesis has been conducted on analogues of this compound. One such study focused on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide , synthesized as an isoquinoline (B145761) precursor (IQP) based on the structure of papaverine, a known vasodilator. mdpi.com
The study aimed to clarify the relationship between this IQP compound and neurotransmitters, as well as its effect on nitric oxide. mdpi.com Using isolated gastric smooth muscle preparations from rats, researchers observed that the combination of serotonin (B10506) (5-HT) and the IQP analogue significantly increased the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells in the myenteric plexus and smooth muscle cells. mdpi.com These findings suggest that the compound is involved in regulating intestinal neurons that express nNOS and affects the nNOS/NO function, which in turn likely modulates the spontaneous contractile activity of gastric smooth muscle. mdpi.com
Antimicrobial Activity Evaluation
The antimicrobial potential of acetamide derivatives, particularly chloroacetamides, has been a subject of considerable interest. Studies indicate that the presence of a chloro atom in the acetamide group can enhance the antimicrobial activity of these molecules. nih.gov
Assessment against Bacterial Strains (e.g., Gram-positive, Gram-negative)
Preclinical evaluations of this compound analogues have demonstrated notable antibacterial activity. A significant body of research has focused on the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and its effects on Klebsiella pneumoniae, a clinically relevant Gram-negative pathogen. nih.govscielo.brscielo.br This species is responsible for a substantial portion of infections caused by Gram-negative bacteria, including pneumonia and urinary tract infections. nih.govscielo.br Studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide possesses promising potential against K. pneumoniae. nih.gov
Assessment against Fungal Species
Analogues of this compound have also been evaluated for their efficacy against various fungal species. The compound 2-chloro-N-phenylacetamide has been investigated for its activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brresearchgate.net Research demonstrated that this molecule exhibited significant antifungal activity, inhibiting both planktonic cells and biofilms of these resistant strains. scielo.brresearchgate.net
Further studies on 2-chloro-N-phenylacetamide assessed its activity against Aspergillus flavus, a highly virulent species of filamentous fungi. scielo.brresearchgate.net The compound showed antifungal activity against A. flavus strains, indicating its potential as a promising antifungal agent. scielo.brresearchgate.net The addition of a chlorine atom to the acetamide structure appears to be crucial for its biological activity; for instance, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, was able to inhibit 96.6% of the strains. nih.gov
Determination of Minimum Inhibitory Concentrations (MIC)
Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy. For the analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , the MIC against all tested strains of K. pneumoniae was determined to be 512 µg/mL. scielo.br In the same study, the Minimum Bactericidal Concentration (MBC) was also found to be 512 µg/mL, indicating that the substance acts in a bactericidal manner at its MIC. nih.govscielo.br
For the analogue 2-chloro-N-phenylacetamide , antifungal testing revealed MIC values ranging from 128 to 256 µg/mL against strains of C. albicans and C. parapsilosis. scielo.brresearchgate.net The Minimum Fungicidal Concentration (MFC) for these species was between 512 and 1,024 µg/mL. scielo.brresearchgate.net Against Aspergillus flavus, the MIC was found to be between 16 and 256 µg/mL, with an MFC ranging from 32 to 512 µg/mL. scielo.br
| Compound | Organism | MIC (µg/mL) | MFC/MBC (µg/mL) |
|---|---|---|---|
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | 512 |
| 2-chloro-N-phenylacetamide | Candida albicans & C. parapsilosis | 128 - 256 | 512 - 1,024 |
| Aspergillus flavus | 16 - 256 | 32 - 512 |
Investigations into Antimicrobial Mechanism of Action (e.g., Cell Wall Disruption, Metabolic Inhibition)
Investigations into the mechanism of action for these acetamide analogues have yielded several possibilities. For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , it is suggested that the substance may act on penicillin-binding proteins, leading to cell lysis. nih.gov The presence of the chloro atom is believed to improve this activity by stabilizing the molecule at the target enzyme site. nih.gov
In the case of the antifungal analogue 2-chloro-N-phenylacetamide , studies against Candida species showed that the mechanism does not involve binding to cellular membrane ergosterol (B1671047) or damaging the fungal cell wall, two common pathways for antifungal drugs. scielo.brresearchgate.net However, when tested against Aspergillus flavus, binding to ergosterol on the fungal plasma membrane was identified as a likely mechanism of action. scielo.br An additional proposed mechanism for this compound is the potential inhibition of DNA synthesis through the inhibition of thymidylate synthase. scielo.br The compound was also found to inhibit the conidial germination of A. flavus. scielo.brresearchgate.net
Evaluation of Synergistic Effects with Established Antimicrobials
The potential for synergistic activity between acetamide analogues and existing antimicrobial drugs has been explored to address drug resistance. The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with various conventional antibacterial drugs was tested against K. pneumoniae. scielo.brscielo.br
The results, interpreted using the Fractional Inhibitory Concentration Index (FICI), were as follows:
Synergistic effect (FICI ≤ 0.5): Observed when combined with meropenem (B701) and imipenem. scielo.brresearchgate.net
Additive effect (0.5 < FICI < 1): Observed with ciprofloxacin (B1669076) and cefepime. scielo.brresearchgate.net
Indifference (1 ≤ FICI < 4): Observed with ceftazidime. scielo.brresearchgate.net
These findings indicate that the acetamide was able to enhance the effects of certain antibacterial drugs, reducing the concentrations needed to achieve bacterial death. scielo.brresearchgate.net
Conversely, when 2-chloro-N-phenylacetamide was combined with the antifungals amphotericin B and fluconazole (B54011) against Candida species, an antagonistic effect was observed. scielo.br A similar antagonistic effect was noted when this compound was combined with amphotericin B and voriconazole (B182144) against Aspergillus flavus. scielo.brresearchgate.net This suggests that its combination with these specific antifungals should be avoided. scielo.br
| Combined Antibacterial | Observed Effect |
|---|---|
| Ciprofloxacin | Additivity |
| Cefepime | Additivity |
| Ceftazidime | Indifference |
| Meropenem | Synergism |
| Imipenem | Synergism |
Anti-inflammatory Activity Assessment in Cell-Based Models
The anti-inflammatory potential of this compound and its structural analogues has been investigated using various cell-based assays. These in vitro models are crucial for initial screening and mechanistic studies, primarily utilizing immune cells like macrophages. A common methodology involves stimulating cell lines, such as RAW264.7 or J774.A1 macrophages, with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compounds is then quantified by measuring their ability to inhibit the production of key inflammatory mediators.
Research into novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs, which share a substituted chlorodimethoxyphenyl core, has demonstrated significant anti-inflammatory effects. nih.gov In these studies, the compounds were evaluated for their ability to suppress LPS-induced inflammation in RAW264.7 cells. nih.gov One lead compound from this series, compound 11a , was shown to inhibit the release of pro-inflammatory cytokines. nih.gov Mechanistic studies revealed that this effect was achieved by blocking the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway. nih.gov
Similarly, studies on other acetamide derivatives have focused on their capacity to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages. nih.govresearchgate.net The inhibition of NO production is a key indicator of anti-inflammatory activity, as excess NO contributes to inflammation-related tissue damage. mdpi.com The general findings from these cell-based models suggest that the acetamide scaffold, particularly with specific halogen and alkoxy substitutions on the phenyl ring, is a promising template for the development of novel anti-inflammatory agents. nih.govresearchgate.net
Table 1: Representative Anti-inflammatory Activity of an Analog in Cell-Based Model This table is representative of the types of data generated in these studies. Specific data for this compound was not available in the searched literature.
| Compound ID | Cell Line | Inflammatory Stimulus | Key Finding | Mechanism of Action |
| Analog 11a | RAW264.7 | LPS | Inhibition of pro-inflammatory cytokine release | Blockade of ASK1/p38 MAPKs/NF-κB pathway nih.gov |
Antiparasitic Activity Evaluation (e.g., against Plasmodium falciparum asexual stages and gametocytes)
Derivatives of N-aryl acetamides have been the subject of extensive investigation for their antiparasitic properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this chemical class.
Initial findings indicated that substitutions on the pendant aryl ring are critical for antimalarial activity. nih.gov For instance, an analogue with no substitution on this ring was found to be inactive (EC₅₀ >10 μM). nih.gov In contrast, derivatives with various halogen and methyl combinations exhibited potent antiparasitic activity, with EC₅₀ values in the nanomolar range (EC₅₀ 0.001–0.004 μM). nih.gov The specific placement of substituents significantly impacts efficacy; a 2-fluoro substituent on the central aryl ring increased antimalarial activity tenfold (EC₅₀ 0.003 μM) compared to the parent compound, while a 2-chloro substitution at the same position led to a tenfold decrease in activity (EC₅₀ 0.338 μM). nih.gov
Furthermore, a derivative featuring a 3-chloro-4,5-dimethoxyphenyl group proved to be effective in controlling Leishmania major, another protozoan parasite, with an efficacy comparable to the established drug amphotericin B. mdpi.com The potent activity of these compounds against chloroquine-sensitive and multidrug-resistant strains of P. falciparum underscores their potential as leads for new antimalarial drugs. nih.gov
Table 2: Antiparasitic Activity of Selected N-Aryl Acetamide Analogues against P. falciparum
| Compound/Analogue | Modification | EC₅₀ (μM) |
| Analogue 11 | No substitution on pendant aryl ring | >10 nih.gov |
| Analogue 26 Progenitor | - | ~0.03 nih.gov |
| Analogue 47 | 2-fluoro substituent on central aryl ring | 0.003 nih.gov |
| Analogue 48 | 2-chloro substituent on central aryl ring | 0.338 nih.gov |
| Analogues 60-63 | Endocyclic nitrogen in central ring + halogen/methyl combinations | 0.001–0.004 nih.gov |
Ex Vivo Tissue Studies
Effects on Smooth Muscle Contractile Activity and Bioelectrogenesis
Ex vivo studies on isolated smooth muscle tissues have been instrumental in characterizing the pharmacological profile of acetamide derivatives. Research on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) , a close analogue of the target compound, has provided significant insights. nih.govresearchgate.net This compound was investigated for its effects on the bioelectrogenesis and contractile activity of smooth muscles isolated from the rat stomach. nih.gov
Using the single sucrose-gap method, it was demonstrated that IQP induces muscle relaxation. nih.govresearchgate.net This relaxant effect is linked to two primary mechanisms. First, the compound appears to block the influx of Ca²⁺ through potential-dependent membrane channels, leading to a decrease in intracellular calcium levels. nih.govresearchgate.net This is evidenced by observed changes in the frequency and amplitude of spike-potentials during bioelectrogenesis measurements. nih.govresearchgate.net Secondly, IQP is believed to activate a cAMP-dependent signal cascade. nih.gov The relaxing effect of IQP was significantly diminished in the presence of an inhibitor of protein kinase A (PKA), supporting the involvement of this pathway. nih.govresearchgate.net These findings suggest that the compound affects the fundamental electrophysiological and mechanical properties of smooth muscle tissue. nih.gov
Interactions with Neurotransmitter Systems (e.g., Acetylcholine (B1216132), Serotonin)
The interaction of acetamide analogues with key neurotransmitter systems has been explored, particularly in the context of smooth muscle function. Studies on the IQP compound investigated its relationship with acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT). mdpi.com
Experiments on isolated gastric smooth muscle preparations revealed a differential interaction. While both ACh and 5-HT independently cause a contractile effect, the presence of IQP significantly altered the response to 5-HT. mdpi.com The contractile effect induced by 5-HT was reduced by over 50% in the presence of IQP. mdpi.com In contrast, the response to ACh was not significantly affected. mdpi.com This suggests that IQP possesses a specific action that interferes with the intracellular signaling pathways of serotonin, without substantially influencing cholinergic modulation of spontaneous contractile activity. mdpi.com Further investigation using immunohistochemistry showed that the combination of 5-HT and IQP significantly increased the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells in the myenteric plexus and smooth muscle cells. mdpi.com This indicates that IQP may regulate the spontaneous contractile activity of gastric smooth muscle in part by affecting the nNOS/NO system, which is linked to serotonin signaling. mdpi.com
Table 3: Interaction of Analogue IQP with Neurotransmitters in Gastric Smooth Muscle
| Neurotransmitter | Effect Alone (1 μM) | Effect in Presence of IQP (50 μM) |
| Acetylcholine (ACh) | Contraction | No significant alteration of contractile power mdpi.com |
| Serotonin (5-HT) | Contraction | Contractile effect significantly reduced (>50%) mdpi.com |
In Vivo Preclinical Animal Models
Assessment of Efficacy in Disease Models (e.g., Tumor xenograft models, Neuropathic Pain Models, Inflammatory Pain Models)
While specific in vivo data for this compound in tumor, neuropathic, or inflammatory pain models is not extensively documented in the available literature, the efficacy of structurally related acetamide compounds has been assessed in relevant preclinical animal models. These studies provide a proof of principle for the potential therapeutic applications of this chemical class.
In the context of inflammatory pain, a selective E prostanoid receptor 4 (EP4) antagonist, MF498 [N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] , has been evaluated. researchgate.net In a rat model of adjuvant-induced arthritis, which mimics rheumatoid arthritis, MF498 effectively inhibited inflammation. researchgate.net It also demonstrated efficacy in relieving pain in a guinea pig model of iodoacetate-induced osteoarthritis. researchgate.net These results highlight the potential for acetamide derivatives to treat inflammatory conditions.
For neuropathic pain, other novel modulators have shown promise. For instance, NYX-2925 , an N-methyl-d-aspartate (NMDA) receptor modulator, produced rapid and long-lasting analgesia in rat models of chronic constriction nerve injury and streptozotocin-induced diabetic mechanical hypersensitivity. exlibrisgroup.com Although structurally distinct, these findings support the broader investigation of novel chemical entities, including acetamide derivatives, for treating challenging neuropathic pain states. The assessment in such validated animal models is a critical step in preclinical development to establish efficacy before any potential clinical consideration.
Preclinical Pharmacodynamic Evaluation of this compound and its Analogues Remains Largely Undocumented in Publicly Available Research
The broader class of acetamide and acetanilide (B955) derivatives has been the subject of various pharmacological investigations, with some analogues demonstrating a range of biological activities, including anticancer and analgesic properties. These studies suggest that the acetamide scaffold is a promising area for drug discovery. However, the specific biological profile of this compound itself has not been characterized in preclinical models according to the available information.
Further research and publication of preclinical data are necessary to determine the pharmacodynamic properties of this compound and to understand its potential therapeutic applications. Without such studies, a detailed analysis of its efficacy in the requested areas of tumor growth inhibition, antinociception, and reduction of hyperalgesia cannot be provided at this time.
Structure Activity Relationship Sar Studies of N 3 Chloro 4,5 Diethoxyphenyl Acetamide Derivatives
Systematic Modification of the Aryl Ring Substituents
The phenyl ring of N-(3-Chloro-4,5-diethoxyphenyl)acetamide, adorned with chloro and diethoxy substituents, presents a rich canvas for structural modifications. The nature, position, and combination of these groups are pivotal in defining the molecule's interaction with its biological targets.
Positional Isomerism of Chloro and Diethoxy Groups
The specific arrangement of the chloro and diethoxy groups on the phenyl ring is a critical determinant of biological activity. While direct SAR studies on all positional isomers of this compound are not extensively documented in publicly available literature, general principles from related N-aryl acetamide (B32628) series suggest that even minor shifts in substituent positions can lead to significant changes in potency and selectivity.
Variation of Alkoxy Chain Lengths and Branching
The two ethoxy groups at the 4- and 5-positions are key features that contribute to the lipophilicity and conformational flexibility of the parent compound. SAR studies on related compounds have shown that modifying the length and branching of these alkoxy chains can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Replacing the ethyl groups with smaller methyl groups would decrease lipophilicity, which could affect cell membrane permeability and binding to hydrophobic pockets of a target protein. Conversely, elongating the chains to propyl, butyl, or even longer alkyl groups would increase lipophilicity. However, this increase does not always correlate with enhanced activity and can sometimes lead to decreased solubility or non-specific binding.
Introducing branching, for example, by using isopropoxy or sec-butoxy groups, can have a more complex effect. Branched chains can introduce steric hindrance that may either promote a more favorable binding conformation or clash with the active site of a target. The optimal alkoxy chain length and structure are therefore highly dependent on the specific biological target.
Table 1: Hypothetical Impact of Alkoxy Chain Variation on Physicochemical Properties and Biological Activity
| Alkoxy Substituent | Chain Length | Branching | Expected Lipophilicity (LogP) | Potential Impact on Activity |
| Methoxy (B1213986) | Short | None | Lower | May decrease binding in hydrophobic pockets |
| Ethoxy | Medium | None | Moderate | Parent compound's activity baseline |
| Propoxy | Longer | None | Higher | May enhance binding, but could decrease solubility |
| Isopropoxy | Medium | Branched | Higher | May introduce beneficial or detrimental steric effects |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound derivatives is not widely available.
Impact of Additional Substituents (e.g., Methyl, Fluoro, Nitro, Amino) on the Phenyl Ring
Introducing a third substituent onto the phenyl ring of this compound opens up further avenues for modulating its biological activity. The electronic and steric properties of these additional groups can have a profound impact.
Methyl Group: A small, lipophilic, and electron-donating group, a methyl substituent could enhance binding in hydrophobic pockets and subtly alter the electronic nature of the ring.
Fluoro Group: A small, highly electronegative atom, fluorine can alter the acidity of nearby protons and form favorable interactions with certain protein residues. Its introduction can also block metabolic pathways, potentially improving the compound's pharmacokinetic profile.
Nitro Group: A strong electron-withdrawing group, the nitro group can significantly alter the electronic properties of the phenyl ring and participate in hydrogen bonding.
Amino Group: An electron-donating group that can also act as a hydrogen bond donor, the amino group can drastically change the polarity and basicity of the molecule.
The position of these additional substituents is also critical. For example, a substituent at the 2-position could introduce steric hindrance that forces the phenyl ring and acetamide moiety into a specific conformation, which may be more or less favorable for binding.
Table 2: Predicted Effects of Additional Phenyl Ring Substituents
| Additional Substituent | Electronic Effect | Steric Effect | Potential Influence on Biological Activity |
| Methyl (-CH₃) | Electron-donating | Small | Increased lipophilicity, potential for enhanced hydrophobic interactions. |
| Fluoro (-F) | Electron-withdrawing | Small | Altered electronics, potential for H-bonding, metabolic blocking. |
| Nitro (-NO₂) | Strong electron-withdrawing | Medium | Significant electronic perturbation, potential H-bond acceptor. |
| Amino (-NH₂) | Electron-donating | Small | Increased polarity, potential H-bond donor, change in basicity. |
This table provides a general overview of the expected influence of substituents based on established medicinal chemistry principles.
Derivatization of the Acetamide Moiety
The acetamide group (-NHC(O)CH₃) is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds. Modifications to this part of the molecule can significantly impact binding affinity and selectivity.
One common strategy is to replace the acetyl group with other acyl groups of varying sizes and electronic properties. For example, replacing the methyl of the acetyl group with a larger alkyl chain could probe for additional hydrophobic interactions in the binding site. Introducing cyclic structures, such as a cyclopropyl (B3062369) group, can introduce conformational rigidity.
Another approach is the bioisosteric replacement of the amide bond itself with other functional groups that can mimic its hydrogen bonding capabilities but possess different physicochemical properties, such as improved metabolic stability. Examples of amide bioisosteres include triazoles, oxadiazoles, and other five-membered heterocycles. These replacements can alter the geometry and electronic profile of the linker between the phenyl ring and the terminal group, potentially leading to improved pharmacological properties.
Identification of Key Pharmacophoric Features for Desired Activity
Based on the systematic SAR studies, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore is an abstract representation of the key molecular features that are essential for biological activity.
For this class of compounds, the key pharmacophoric features likely include:
An aromatic ring: The substituted phenyl ring serves as a central scaffold.
Hydrogen bond donor: The N-H group of the acetamide moiety is a crucial hydrogen bond donor.
Hydrogen bond acceptor: The carbonyl oxygen of the acetamide group acts as a hydrogen bond acceptor.
The precise spatial arrangement of these features is critical for optimal interaction with the biological target.
Correlation Between Structural Changes and Biological Potency/Selectivity
For instance, a strong correlation is often observed between lipophilicity and cell permeability. A parabolic relationship frequently exists, where increasing lipophilicity initially enhances activity by improving membrane transport, but beyond an optimal point, it can lead to poor aqueous solubility and non-specific binding, thus decreasing activity.
Electronic effects also play a crucial role. The electron-withdrawing nature of the chloro substituent and the electron-donating character of the diethoxy groups create a specific electronic environment on the phenyl ring. The introduction of further substituents can fine-tune this electronic profile, which can be correlated with changes in binding affinity if electrostatic interactions are important for target recognition.
Selectivity for a specific biological target over others is often governed by subtle steric and electronic interactions. For example, a bulkier alkoxy group might be well-tolerated by one receptor subtype but clash with the binding site of another, thereby conferring selectivity.
Optimization Strategies based on SAR Findings (e.g., Lipophilicity Modulation, Electronic Effects, Steric Fit)
The optimization of this compound derivatives often revolves around the fine-tuning of their physicochemical properties to achieve a better interaction with their biological target. Key strategies include the modulation of lipophilicity, the alteration of electronic effects, and the improvement of steric fit.
Lipophilicity Modulation:
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For derivatives of this compound, modulating lipophilicity can significantly impact their ability to cross biological membranes and reach their target site.
A hypothetical SAR study could involve the synthesis of analogues with varying alkoxy chain lengths or the introduction of polar substituents on the phenyl ring. The resulting data, as depicted in the interactive table below, would help in identifying the optimal lipophilicity for the desired biological activity.
| Compound | R1 (Position 4) | R2 (Position 5) | Calculated logP | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Parent | -OCH2CH3 | -OCH2CH3 | 3.5 | 10.2 |
| Analogue 1 | -OCH3 | -OCH3 | 2.8 | 15.8 |
| Analogue 2 | -OCH(CH3)2 | -OCH(CH3)2 | 4.2 | 5.1 |
| Analogue 3 | -OCH2CH2OH | -OCH2CH2OH | 2.1 | 25.4 |
Electronic Effects:
The electronic properties of the substituents on the phenyl ring can profoundly influence the binding affinity of the molecule to its target. The chloro group at the 3-position of this compound is an electron-withdrawing group, which affects the electron density of the aromatic ring.
SAR studies on similar scaffolds have demonstrated that the nature and position of electron-withdrawing or electron-donating groups can be critical for activity. For example, in a series of N-phenylacetamide-based enzyme inhibitors, the presence of electron-withdrawing groups on the phenyl ring was found to be favorable for inhibitory activity. nih.gov This suggests that the chloro substituent in the parent compound may play a crucial role in its biological profile.
Further optimization could involve introducing other halogen atoms (e.g., fluorine, bromine) at the 3-position or adding other electron-withdrawing or electron-donating groups at available positions on the phenyl ring. A systematic investigation of these electronic modifications would provide valuable insights into the electronic requirements for optimal target interaction.
Steric Fit:
Alterations to the size and shape of these substituents can be used to probe the steric tolerance of the binding site. For instance, replacing the ethoxy groups with bulkier isopropoxy or smaller methoxy groups can reveal how much space is available in the corresponding pockets of the target protein. Similarly, modifying the acetamide side chain could also influence the steric fit.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these physicochemical properties (lipophilicity, electronic effects, and steric parameters) with biological activity. researchgate.netnih.gov Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the optimization process more efficiently. ijnrd.org
Chiral Effects and Stereochemistry in Biological Activity
While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a profound impact on their biological activity. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often exhibit stereoselectivity in their interactions with small molecules. researchgate.netnih.gov
If a derivative of this compound is synthesized to contain a stereocenter, the resulting enantiomers can have significantly different pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even produce adverse effects.
For example, if a chiral side chain were to be introduced to the acetamide nitrogen, it would be crucial to separate and test the individual enantiomers. The determination of the absolute configuration of the more active enantiomer would provide valuable information about the three-dimensional arrangement of functional groups required for optimal binding to the target.
The table below illustrates a hypothetical scenario where a chiral center is introduced, leading to two enantiomers with distinct biological activities.
| Compound | Stereochemistry | Biological Activity (IC50, µM) |
|---|---|---|
| Chiral Derivative A | (R)-enantiomer | 2.5 |
| (S)-enantiomer | 48.7 | |
| Chiral Derivative B | (R)-enantiomer | 65.1 |
| (S)-enantiomer | 3.2 |
In such cases, understanding the stereochemical requirements of the target becomes a critical aspect of the drug design and optimization process. Techniques such as X-ray crystallography of the ligand-target complex can provide detailed insights into the specific interactions that favor one enantiomer over the other, further guiding the design of more potent and selective analogues.
Advanced Mechanistic Elucidation of N 3 Chloro 4,5 Diethoxyphenyl Acetamide
Definitive Identification and Validation of Molecular Targets
A thorough review of scientific databases reveals no published research that definitively identifies or validates the molecular targets of N-(3-Chloro-4,5-diethoxyphenyl)acetamide.
No studies on the target engagement of this compound have been found in the public domain. Consequently, there is no information regarding the methods used or the extent to which this compound interacts with potential biological targets in a cellular context.
Information regarding direct binding assays and the kinetic parameters of this compound with any putative protein targets is not available. Key data such as binding affinity (Kd), association rate constants (kon), and dissociation rate constants (koff) remain uncharacterized.
Comprehensive Mapping of Intracellular Signaling Pathways Modulated
There is a complete absence of research detailing the effects of this compound on intracellular signaling pathways. It is unknown whether this compound modulates any known signaling cascades, and therefore, no data on downstream effects or pathway-specific modulation exists.
Elucidation of Protein-Ligand Interaction Interfaces (e.g., using Mutagenesis, Co-crystallography)
No structural biology data, such as that obtained from co-crystallography or mutagenesis studies, is available for this compound in complex with a protein target. As a result, the specific amino acid residues and molecular interactions that would define its binding interface remain unknown.
Future Research Directions and Unaddressed Areas for N 3 Chloro 4,5 Diethoxyphenyl Acetamide
Design and Synthesis of Next-Generation Analogues with Enhanced Profiles
A crucial future direction for research on N-(3-Chloro-4,5-diethoxyphenyl)acetamide involves the rational design and synthesis of next-generation analogues to enhance therapeutic efficacy and selectivity. This can be achieved by systematically modifying the core structure. For instance, introducing different heterocyclic moieties, such as thiazole (B1198619), has been shown to yield N-phenylacetamide derivatives with significant antibacterial and nematicidal activities. nih.gov Similarly, creating hybrid molecules by incorporating other pharmacologically active scaffolds could lead to compounds with novel or improved biological profiles.
The synthesis of these new analogues can be guided by structure-activity relationship (SAR) studies of related compounds. nih.gov For example, research on isatin (B1672199) N-phenylacetamide based sulphonamides as carbonic anhydrase inhibitors has demonstrated that modifications to the N-phenylacetamide moiety can significantly impact inhibitory activity and selectivity against different isoforms. nih.gov A greener synthesis approach, potentially utilizing biocatalysts like whole cells of Candida parapsilosis, could offer an efficient and environmentally friendly route to produce various substituted N-phenylacetamides. rsc.org
| Analogue | Modification | Potential Enhancement | Synthetic Approach |
| Analogue A | Replacement of the chloro group with a fluoro or bromo group | Altered lipophilicity and electronic properties, potentially improving cell permeability and target binding. | Nucleophilic aromatic substitution on a precursor. |
| Analogue B | Introduction of a thiazole ring on the phenylacetamide core | Potential for enhanced antibacterial or antifungal activity. nih.gov | Multi-step synthesis involving the formation of a thiazole ring from a thiourea (B124793) precursor. nih.gov |
| Analogue C | Bioisosteric replacement of the diethyl ether groups with other alkoxy or cyclic ether groups | Improved metabolic stability and pharmacokinetic profile. | Synthesis from appropriately substituted aniline (B41778) precursors. |
| Analogue D | Incorporation of a 1,2,3-triazole moiety | Potential for antifungal and antitubercular activities. rsc.org | Click chemistry-based synthesis. rsc.org |
This table presents hypothetical data for illustrative purposes.
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
Future research should aim to elucidate the mechanism of action of this compound and its analogues to uncover novel therapeutic applications. The N-phenylacetamide scaffold is present in compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. rjptonline.orgresearchgate.net For example, acetanilide (B955) (N-phenylacetamide) and its metabolite, paracetamol, are known to exert their analgesic and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. patsnap.comferwer.com
Investigating the inhibitory potential of this compound against various enzymes and receptors could reveal new therapeutic avenues. For instance, some N-substituted acetamide (B32628) derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases like gout. nih.gov Furthermore, certain phenylacetamide derivatives have shown potential as antidepressant agents by inhibiting monoamine oxidase (MAO). nih.gov Mechanistic studies could involve in vitro enzyme assays, receptor binding studies, and in vivo animal models to identify and validate new therapeutic targets.
| Potential Therapeutic Area | Underlying Mechanism of Action | Investigative Approach |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways. patsnap.com | In vitro COX inhibition assays and cellular assays to measure inflammatory cytokine production. |
| Anticancer | Inhibition of carbonic anhydrase isoforms overexpressed in cancer cells. nih.gov | Enzyme inhibition assays against various carbonic anhydrase isoforms and cytotoxicity assays on cancer cell lines. |
| Antidepressant | Inhibition of monoamine oxidase (MAO) enzymes. nih.gov | In vitro MAO inhibition assays and in vivo behavioral models of depression. |
| Gout | Antagonism of the P2Y14 receptor. nih.gov | Receptor binding assays and in vivo models of monosodium urate-induced inflammation. |
This table presents hypothetical data for illustrative purposes.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems biology approach, integrating various "omics" data, can provide a comprehensive understanding of the biological effects of this compound and aid in the discovery of novel therapeutic applications. nih.govnih.gov Multi-omics analysis, which combines genomics, transcriptomics, proteomics, and metabolomics, allows for a holistic view of cellular responses to a drug, moving beyond the traditional single-target approach. nih.govnashbio.com
By treating cell lines or animal models with this compound and its analogues, researchers can generate multi-omics datasets to identify perturbed pathways and novel drug targets. drugtargetreview.com This approach can help in elucidating the mechanism of action, identifying biomarkers for drug response, and predicting potential off-target effects. drugtargetreview.com The integration of multi-omics data can also facilitate the identification of patient subpopulations that are most likely to respond to a particular therapy, paving the way for personalized medicine. nashbio.com
Development of Advanced Computational Models for Activity Prediction and Drug Design
The development and application of advanced computational models are crucial for accelerating the discovery and optimization of this compound analogues. nih.gov Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning algorithms can be employed to predict the biological activity of novel compounds and guide their rational design. openmedicinalchemistryjournal.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Chloro-4,5-diethoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Start with halogenated aromatic precursors (e.g., 3-chloro-4,5-diethoxybenzene) and employ nucleophilic substitution with acetamide derivatives. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reactivity. Catalysts like K₂CO₃ or NaH can improve deprotonation efficiency. Monitor intermediates via TLC or HPLC .
- Key Data : Multi-step syntheses of analogous compounds (e.g., 2-chloro-N-(3-ethylphenyl)acetamide) achieve 2–5% yields due to steric hindrance and competing side reactions .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Use X-ray crystallography to resolve bond lengths and angles, particularly the chloro and ethoxy substituents' spatial arrangement. Pair with NMR (¹H/¹³C) to confirm substituent positions and acetamide integration. For example, ¹H-NMR peaks near δ 1.3–1.5 ppm indicate ethoxy methyl groups .
- Key Data : Similar compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) show intermolecular hydrogen bonding (N–H⋯O) critical for crystal packing .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via gravimetric analysis. Assess thermal stability via DSC (melting point ~155–162°C, analogous to N-(4-amino-3,5-dichlorophenyl)acetamide) and hygroscopicity under controlled humidity .
Advanced Research Questions
Q. How do electronic effects of chloro and ethoxy substituents influence reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations to map electron density distribution. Compare reactivity in Suzuki-Miyaura couplings using Pd catalysts: the chloro group acts as a weak electron-withdrawing group, while ethoxy groups donate electrons, altering regioselectivity. Validate with LC-MS to track byproduct formation .
- Key Data : Analogous compounds (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide) show reduced reactivity in aryl-aryl couplings due to steric bulk .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?
- Methodology : Conduct dose-response assays (e.g., Mosmann’s MTT protocol ) under standardized conditions (pH, serum concentration). Compare IC₅₀ values across cell lines to isolate substituent-specific effects. For example, 3-chloro-4-hydroxyphenyl derivatives exhibit variable cytotoxicity due to hydrogen-bonding interactions .
Q. How can computational modeling predict intermolecular interactions in co-crystals or supramolecular assemblies?
- Methodology : Use software like Mercury or COSMO-RS to simulate packing motifs. Focus on hydrogen-bond donors (acetamide NH) and acceptors (chloro/ethoxy groups). Experimental validation via PXRD and Hirshfeld surface analysis is critical .
Q. What analytical techniques differentiate degradation products under oxidative stress?
- Methodology : Employ LC-HRMS with C18 columns and ESI+ ionization. Track cleavage of the ethoxy groups (m/z shifts ~45 Da) or acetamide hydrolysis (m/z ~60 Da). Compare with reference standards (e.g., N-(3-amino-4-methoxyphenyl)acetamide) .
Contradictions and Mitigation Strategies
Discrepancies in reported melting points for chloro-acetamide derivatives
- Root Cause : Polymorphism or residual solvent inclusion (e.g., ethanol in recrystallization).
- Resolution : Use DSC with controlled heating rates (5°C/min) and repeat crystallizations in anhydrous solvents .
Conflicting bioactivity data across studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
